Cas no 6797-44-0 (1-Phenyl-1,2,3-butanetrione 2-oxime)
6797-44-0 structure
Product Name:1-Phenyl-1,2,3-butanetrione 2-oxime
N.o CAS:6797-44-0
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD00466576
CID:85758
PubChem ID:135535932
Update Time:2025-06-07
1-Phenyl-1,2,3-butanetrione 2-oxime Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Phenyl-1,2,3-butanetrione 2-oxime
- IBA~Isonitrosobenzoylacetone
- 1-benzoylacetone 1-oxime
- 1-phenyl-1,2,3-butanetrione-2-oxime
- 1-phenylbutane-1,2,3-trione 2-oxime
- 2,3-butanetrione,1-phenyl-2-oxime
- 2-Hydroxyimino-1-phenyl-1,3-butanedione
- 2-oximino-1-penyl-1,3-butanedione
- hydroxyiminobenzoylacetone
- ISO-NITROSOBENZOYL ACETONE
- AI3-52395
- 6797-44-0
- (E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one
- JVPIIQSFMRUIAP-PKNBQFBNSA-N
- 2-(N-HYDROXYIMINO)-1-PHENYLBUTANE-1,3-DIONE
- 3-Isonitrosobenzoylacetone
- phenylbutane-1,2,3-trione-2-oxime
- EINECS 229-869-6
- AKOS002334221
- AKOS005206717
- 1-Isonitroso-1-benzoylacetone
- (2E)-2-hydroxyimino-1-phenylbutane-1,3-dione
- SCHEMBL1370084
- 1-Benzoyl-1-isonitrosoacetone
- 2-(Hydroxyimino)-1-phenylbutan-1,3-dione
- (2E)-1-Phenyl-1,2,3-butanetrione 2-oxime #
- 1,2,3-Butanetrione, 1-phenyl-, 2-oxime
- 2-Ethyl-5-isopropylphenol
- B48UDZ8JM6
- MFCD00466576
- STK519318
- (2Z)-2-(hydroxyimino)-1-phenylbutane-1,3-dione
- UMQCXGGBHYGWTG-MDZDMXLPSA-N
-
- MDL: MFCD00466576
- Inchi: 1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+
- Chave InChI: UMQCXGGBHYGWTG-MDZDMXLPSA-N
- SMILES: O/C(=C(\C(C)=O)/N=O)/C1C=CC=CC=1
- BRN: 1946580
Propriedades Computadas
- Massa Exacta: 191.05800
- Massa monoisotópica: 191.058243
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 265
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 66.7
- XLogP3: 1.6
Propriedades Experimentais
- Densidade: 1.189
- Ponto de Fusão: 128-130°C
- Ponto de ebulição: 357.149°C at 760 mmHg
- Ponto de Flash: 169.798°C
- Índice de Refracção: 1.554
- PSA: 66.73000
- LogP: 1.28850
1-Phenyl-1,2,3-butanetrione 2-oxime Dados aduaneiros
- CÓDIGO SH:2928000090
- Dados aduaneiros:
中国海关编码:
2928000090概述:
2928000090 其他肼(联氨)及胲(羟胺)的有机衍生物。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1-Phenyl-1,2,3-butanetrione 2-oxime Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17073-1g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98+% |
6797-44-0 | 98+% | 1g |
¥1314.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17073-5g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98+% |
6797-44-0 | 98+% | 5g |
¥4871.00 | 2023-03-16 | |
| abcr | AB180310-1 g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; . |
6797-44-0 | 98% | 1 g |
€67.60 | 2023-07-20 | |
| abcr | AB180310-5 g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; . |
6797-44-0 | 98% | 5 g |
€148.60 | 2023-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-264944-1 g |
1-Phenyl-1,2,3-butanetrione 2-oxime, |
6797-44-0 | 1g |
¥722.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-264944-1g |
1-Phenyl-1,2,3-butanetrione 2-oxime, |
6797-44-0 | 1g |
¥722.00 | 2023-09-05 | ||
| abcr | AB180310-1g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; . |
6797-44-0 | 98% | 1g |
€67.60 | 2025-02-20 | |
| abcr | AB180310-5g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; . |
6797-44-0 | 98% | 5g |
€147.80 | 2025-02-20 | |
| Aaron | AR003FAJ-1g |
1-Phenyl-1,2,3-butanetrione 2-oxime |
6797-44-0 | 98% | 1g |
$108.00 | 2025-02-10 |
1-Phenyl-1,2,3-butanetrione 2-oxime Literatura Relacionada
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
6797-44-0 (1-Phenyl-1,2,3-butanetrione 2-oxime) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel